2-Chloro-6-(difluoromethyl)isonicotinonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-6-(difluoromethyl)isonicotinonitrile involves several steps. One common method includes the reaction of 2-chloronicotinonitrile with difluoromethylating agents under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-6-(difluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: It can also participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-(difluoromethyl)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Chloro-6-(difluoromethyl)isonicotinonitrile can be compared with other similar compounds, such as:
2-Chloroisonicotinonitrile: Lacks the difluoromethyl group, which may affect its reactivity and applications.
6-(Difluoromethyl)isonicotinonitrile:
The presence of both the chlorine and difluoromethyl groups in this compound makes it unique and versatile for various applications .
Properties
Molecular Formula |
C7H3ClF2N2 |
---|---|
Molecular Weight |
188.56 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3ClF2N2/c8-6-2-4(3-11)1-5(12-6)7(9)10/h1-2,7H |
InChI Key |
NUMHGXXKVNPSSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)F)Cl)C#N |
Origin of Product |
United States |
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